

Protocol for using Fluoflavine as a NOX1 inhibitor in HEK293 cells

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Compound of Interest

Compound Name: Fluoflavine

Cat. No.: B15577675

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Application Notes: High-Throughput Screening for NOX Inhibitors

Protocol for Using Fluoflavine as a NOX1 Inhibitor in HEK293 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for utilizing **Fluoflavine**, a selective inhibitor of NADPH Oxidase 1 (NOX1), in Human Embryonic Kidney (HEK293) cells. NOX1 is a critical enzyme involved in the production of reactive oxygen species (ROS) and has been implicated in various pathological conditions, including cancer, atherosclerosis, and hypertension.^[1] The ability to selectively inhibit NOX1 is crucial for understanding its role in these diseases. **Fluoflavine** (also known as ML-090) has been identified as a potent and selective inhibitor of NOX1, making it a valuable tool for in vitro studies.^[2] This protocol outlines the necessary steps for cell culture, transfection, treatment with **Fluoflavine**, and subsequent measurement of NOX1 activity using a chemiluminescence-based assay.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Fluoflavine** as a NOX1 inhibitor.

Parameter	Value	Cell Line	Reference
IC50	90 nM	-	[2]
IC50 in HEK293 cells	360 nM	HEK293	[2]
Selectivity	>100-fold for NOX1 over NOX2, NOX3, and NOX4	-	[2]

Experimental Protocols

HEK293 Cell Culture

- Materials:
 - HEK293 cells
 - Dulbecco's Modified Eagle Medium (DMEM)
 - 10% Fetal Bovine Serum (FBS)
 - 1% Penicillin-Streptomycin
 - Trypsin-EDTA (0.25%)
 - Phosphate-Buffered Saline (PBS)
 - Cell culture flasks/plates
- Procedure:
 - Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
 - Subculture the cells every 2-3 days or when they reach 80-90% confluency.
 - To subculture, wash the cells with PBS, add trypsin-EDTA, and incubate for 3-5 minutes at 37°C to detach the cells.

- Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for plating.

Co-transfection of NOX1 and its Regulatory Subunits

To reconstitute NOX1 activity in HEK293 cells, it is necessary to co-transfect the cells with expression vectors for NOX1 and its regulatory subunits, NOXO1 and NOXA1, along with a constitutively active form of Rac1.

- Materials:
 - HEK293 cells
 - Expression plasmids: pCMV-NOX1, pCMV-NOXO1, pCMV-NOXA1, and pCMV-Rac1(Q61L)
 - Transfection reagent (e.g., Lipofectamine 2000 or similar)
 - Opti-MEM I Reduced Serum Medium
 - 6-well plates
- Procedure:
 - The day before transfection, seed 5×10^5 HEK293 cells per well in a 6-well plate with antibiotic-free medium.[\[1\]](#)
 - On the day of transfection, for each well, prepare two tubes:
 - Tube A: Dilute the plasmids (e.g., 0.5 μ g of each plasmid) in 250 μ L of Opti-MEM.
 - Tube B: Dilute the transfection reagent (follow manufacturer's instructions) in 250 μ L of Opti-MEM.
 - Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
 - Add the 500 μ L of the DNA-transfection reagent complex dropwise to each well.

- Incubate the cells for 24-48 hours at 37°C before proceeding with the inhibitor assay.

Fluoflavine Treatment and NOX1 Inhibition Assay

This protocol utilizes a luminol-based chemiluminescence assay to measure the production of ROS by NOX1.

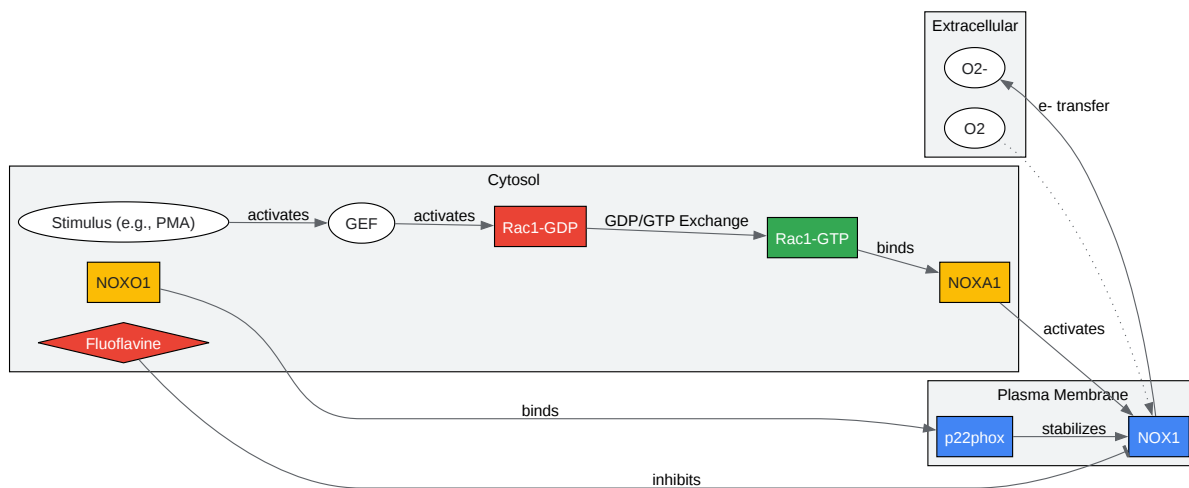
- Materials:
 - Transfected HEK293 cells
 - **Fluoflavine** (ML-090)
 - Dimethyl sulfoxide (DMSO) for stock solution
 - Luminol
 - Horseradish peroxidase (HRP)
 - Phorbol 12-myristate 13-acetate (PMA) as a NOX1 activator (optional)
 - Krebs-Ringer Phosphate Glucose (KRPB) buffer
 - 96-well white-walled plates
 - Luminometer
- Procedure:
 - Prepare a stock solution of **Fluoflavine** in DMSO. Further dilute the stock solution in KRPB buffer to the desired final concentrations for the dose-response experiment.
 - After 24-48 hours of transfection, detach the cells using trypsin, and resuspend them in KRPB buffer at a density of 1×10^5 cells/mL.
 - Add 100 μ L of the cell suspension to each well of a 96-well white-walled plate.
 - Add the desired concentrations of **Fluoflavine** (or DMSO as a vehicle control) to the wells. A typical starting concentration for a dose-response curve could be 10 μ M, with serial

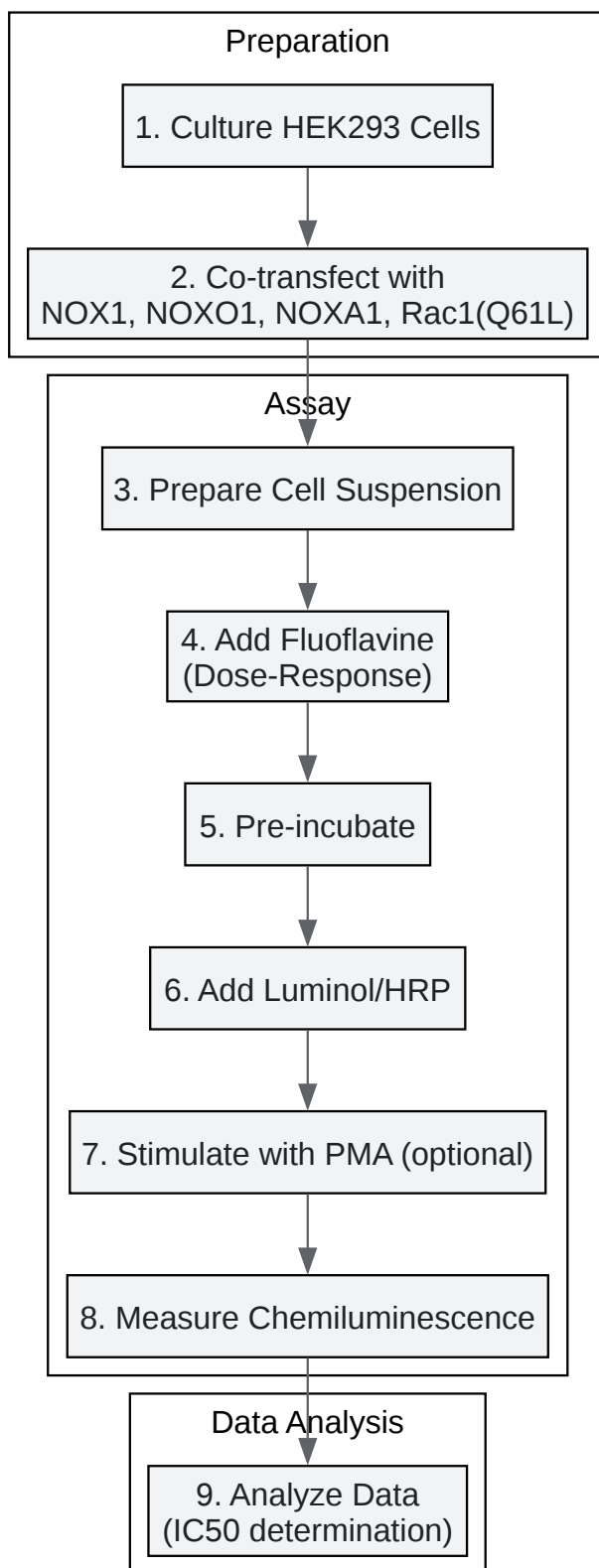
dilutions.[\[1\]](#)

- Pre-incubate the cells with **Fluoflavine** for 30-60 minutes at 37°C.
- Prepare the detection reagent by mixing luminol (final concentration ~100 µM) and HRP (final concentration ~1 U/mL) in KRPG buffer.
- To initiate the measurement, add 100 µL of the detection reagent to each well.
- If desired, stimulate NOX1 activity by adding PMA to a final concentration of 100-200 nM.
[\[3\]](#)[\[4\]](#)
- Immediately place the plate in a luminometer and measure the chemiluminescence signal over time.

Visualizations

NOX1 Signaling Pathway





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